![molecular formula C21H17ClN4O2 B2700839 4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-42-3](/img/structure/B2700839.png)

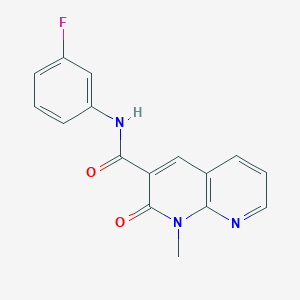

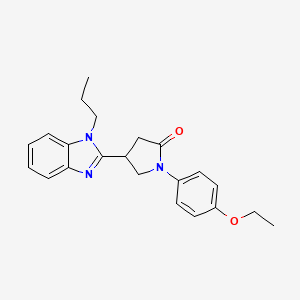

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” belongs to the class of pyrazolopyridines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring . Pyrazolopyridines have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with various substituents attached to it. These include a chloro group, a methoxyphenyl group, a methyl group, and a phenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chloro group might undergo nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the amide and methoxy groups would increase its polarity .Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively investigated for their applications in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Such scaffolds have wide applicability, highlighting the importance of hybrid catalysts in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Functionalized Quinazolines and Pyrimidines

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The synthesis and application of quinazoline derivatives for optoelectronic purposes have been extensively researched, indicating a potential avenue for the application of similarly structured compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moiety plays a crucial role in many biologically active compounds, serving as an interesting template for combinatorial and medicinal chemistry. Pyrazole derivatives are extensively used as synthons in organic synthesis and possess widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry, suggesting a similar potential for research applications of related compounds (Dar & Shamsuzzaman, 2015).

Chlorogenic Acid (CGA) in Pharmacological Research

Chlorogenic Acid (CGA) is highlighted for its various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's wide range of therapeutic roles and its speculation to modulate lipid and glucose metabolism suggest a potential research application for compounds with antioxidant properties or those involved in metabolic regulation (Naveed et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-13-18-19(22)15(21(27)24-16-10-6-7-11-17(16)28-2)12-23-20(18)26(25-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLGPXJDFKTWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)